molecular formula C9H11KO7S B2694406 MHPG Sulfate D3 potassium salt CAS No. 474909-54-1

MHPG Sulfate D3 potassium salt

Cat. No.: B2694406
CAS No.: 474909-54-1
M. Wt: 305.36
InChI Key: XFZJWBFZLNLKNR-NIIDSAIPSA-M
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Description

MHPG Sulfate D3 potassium salt: is a deuterium-labeled compound derived from 4-Hydroxy-3-methoxyphenylglycol sulfate potassium salt. It is a stable isotope-labeled compound used primarily in scientific research. The compound is known for its applications in studying metabolic pathways and pharmacokinetics due to its stable isotopic nature .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MHPG Sulfate D3 potassium salt involves the incorporation of deuterium into the 4-Hydroxy-3-methoxyphenylglycol sulfate potassium salt. The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: MHPG Sulfate D3 potassium salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: MHPG Sulfate D3 potassium salt is used as a tracer in studying chemical reactions and metabolic pathways. Its stable isotopic nature allows for precise tracking of molecular transformations .

Biology: In biological research, it is employed to investigate the metabolism of norepinephrine and related compounds. It helps in understanding the biochemical pathways and the role of deuterium in biological systems .

Medicine: The compound is used in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion of drugs. It aids in the development of new pharmaceuticals by providing insights into drug metabolism .

Industry: In the industrial sector, this compound is utilized in the production of deuterated drugs and chemicals. It is also used in quality control and analytical testing .

Mechanism of Action

MHPG Sulfate D3 potassium salt exerts its effects by acting as a stable isotope tracer. The deuterium atoms in the compound replace hydrogen atoms, allowing for the tracking of molecular interactions and transformations. This helps in studying metabolic pathways and the pharmacokinetics of drugs. The compound targets specific enzymes and receptors involved in the metabolism of norepinephrine, providing valuable insights into biochemical processes .

Comparison with Similar Compounds

Uniqueness: MHPG Sulfate D3 potassium salt is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. Unlike its non-deuterated counterparts, it offers improved accuracy in pharmacokinetic and metabolic research .

Properties

IUPAC Name

potassium;[4-(1,2-dihydroxyethyl)-2-(trideuteriomethoxy)phenyl] sulfate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O7S.K/c1-15-9-4-6(7(11)5-10)2-3-8(9)16-17(12,13)14;/h2-4,7,10-11H,5H2,1H3,(H,12,13,14);/q;+1/p-1/i1D3;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFZJWBFZLNLKNR-NIIDSAIPSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(CO)O)OS(=O)(=O)[O-].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=CC(=C1)C(CO)O)OS(=O)(=O)[O-].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11KO7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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